molecular formula C16H12N4O4 B2814219 (Z)-2-(4-nitrophenyl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide CAS No. 95059-95-3

(Z)-2-(4-nitrophenyl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide

Cat. No.: B2814219
CAS No.: 95059-95-3
M. Wt: 324.296
InChI Key: CPARYTXPFZTVIG-UHFFFAOYSA-N
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Description

(Z)-2-(4-nitrophenyl)-N’-(2-oxoindolin-3-ylidene)acetohydrazide: is a synthetic organic compound known for its potential applications in medicinal chemistry and materials science. This compound features a complex structure with a nitrophenyl group, an indolinone moiety, and an acetohydrazide linkage, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-nitrophenyl)-N’-(2-oxoindolin-3-ylidene)acetohydrazide typically involves a multi-step process:

    Formation of the Indolinone Moiety: This step often starts with the cyclization of an appropriate precursor to form the indolinone structure.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid to introduce the nitro group.

    Formation of the Acetohydrazide Linkage: This involves the reaction of the indolinone derivative with hydrazine hydrate and acetic anhydride under controlled conditions to form the acetohydrazide linkage.

Industrial Production Methods

While specific industrial methods for producing (Z)-2-(4-nitrophenyl)-N’-(2-oxoindolin-3-ylidene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indolinone derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with metals, which can act as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Due to its structural features, the compound has potential as an antimicrobial agent, inhibiting the growth of various pathogens.

    Cancer Research: It may exhibit cytotoxic properties against certain cancer cell lines, making it a candidate for anticancer drug development.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties can be exploited in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism by which (Z)-2-(4-nitrophenyl)-N’-(2-oxoindolin-3-ylidene)acetohydrazide exerts its effects depends on its application:

    Antimicrobial Activity: It may interfere with the synthesis of bacterial cell walls or proteins, leading to cell death.

    Anticancer Activity: The compound could induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the mitochondrial pathway or cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-nitrophenyl)-N’-(2-oxoindolin-3-ylidene)acetohydrazide: can be compared with other hydrazide derivatives and indolinone-based compounds.

    2-(4-nitrophenyl)hydrazinecarboxamide: Similar in having a nitrophenyl group and hydrazide linkage but lacks the indolinone moiety.

    3-(2-oxoindolin-3-ylidene)acetohydrazide: Similar in having the indolinone and acetohydrazide linkage but lacks the nitrophenyl group.

Uniqueness

  • The presence of both the nitrophenyl group and the indolinone moiety in (Z)-2-(4-nitrophenyl)-N’-(2-oxoindolin-3-ylidene)acetohydrazide provides a unique combination of electronic and steric properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c21-14(9-10-5-7-11(8-6-10)20(23)24)18-19-15-12-3-1-2-4-13(12)17-16(15)22/h1-8,17,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJQODVZENBFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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